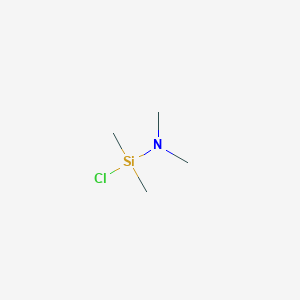

Silanamine, 1-chloro-N,N,1,1-tetramethyl-

描述

Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a useful research compound. Its molecular formula is C4H12ClNSi and its molecular weight is 137.68 g/mol. The purity is usually 95%.

The exact mass of the compound Silanamine, 1-chloro-N,N,1,1-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silanamine, 1-chloro-N,N,1,1-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanamine, 1-chloro-N,N,1,1-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-[chloro(dimethyl)silyl]-N-methylmethanamine, also known as Dimethylaminodimethylchlorosilane, is primarily used as a reagent in the synthesis of various organic and inorganic compounds

Mode of Action

The compound acts as a silylating agent, introducing a silyl group into other molecules during chemical reactions . This can alter the properties of the target molecule, such as its reactivity or stability.

Biochemical Pathways

Instead, it is used in synthetic pathways in the laboratory to create other compounds .

Result of Action

The primary result of the action of N-[chloro(dimethyl)silyl]-N-methylmethanamine is the formation of new compounds through the introduction of a silyl group . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.

生物活性

Silanamine, 1-chloro-N,N,1,1-tetramethyl- (CAS Number: 18209-60-4) is a chlorosilane compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicity profiles based on diverse research findings.

Silanamine, 1-chloro-N,N,1,1-tetramethyl- exhibits several notable physicochemical properties:

| Property | Value |

|---|---|

| Molar Mass | 137.68 g/mol |

| Density | 0.908 g/cm³ |

| Boiling Point | 108-109 °C |

| Synonyms | Dimethylaminodimethylchlorosilane, Chlorodimethyl(dimethylamino)silane |

These properties suggest that the compound may have unique interactions with biological systems due to its silane structure and chlorine substituent.

Research indicates that silanamine compounds can interact with various biological pathways. The primary mechanisms of action include:

- Cytotoxicity : Silanamine derivatives have shown cytotoxic effects in various cell lines. For instance, studies have demonstrated that exposure to silanamine can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

- Inflammatory Response : The compound has been implicated in modulating inflammatory responses. It appears to influence the expression of pro-inflammatory cytokines such as IL-8 and COX-2 in lung epithelial cells, suggesting a potential role in respiratory conditions .

- Interaction with Enzymatic Systems : Silanamine has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This interaction may lead to altered metabolic pathways for various pharmaceuticals .

Case Studies

Several case studies have highlighted the biological activity of silanamine:

- Study on Cytotoxic Effects : A study conducted on human lung cancer cell lines (A549) revealed that treatment with silanamine resulted in significant cell death compared to control groups. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction .

- Inflammation Model : In an experimental model using NCI-H441 Clara cells, exposure to silanamine resulted in elevated levels of IL-8 and COX-2 mRNA expression, indicating a pro-inflammatory response that could be relevant in chronic respiratory diseases .

Toxicity Profile

The toxicity profile of silanamine is critical for assessing its safety for potential therapeutic use. Evaluations have indicated:

科学研究应用

Applications in Organic Synthesis

Silanamine, 1-chloro-N,N,1,1-tetramethyl- serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

-

Synthesis of Silanes and Silazanes :

- It can be utilized to produce silanes through nucleophilic substitution reactions. For example, it reacts with alkyl halides to form corresponding silanes.

- Reaction Example :

-

Production of Pharmaceuticals :

- The compound is instrumental in the synthesis of pharmaceutical intermediates due to its ability to introduce silicon into organic molecules. This is crucial for developing drugs with enhanced bioavailability and stability.

-

Agrochemicals :

- It is used in the formulation of agrochemicals, helping to improve the efficacy and stability of pesticides and herbicides.

Materials Science Applications

Silanamine, 1-chloro-N,N,1,1-tetramethyl- is also significant in materials science:

- Silicone Sealants and Rubbers :

- The compound is a key ingredient in the production of silicone sealants and rubbers due to its ability to enhance adhesion and flexibility.

- Coatings and Adhesives :

- Its application in coatings improves water repellency and durability. The incorporation of silanamine into adhesive formulations enhances bonding strength.

Case Study 1: Synthesis of Organosilicon Compounds

A study demonstrated the use of silanamine in synthesizing organosilicon compounds via nucleophilic substitution reactions. The results indicated that the presence of the chloro group significantly increased the reactivity compared to other similar compounds lacking halogen substitution.

| Compound Produced | Yield (%) | Reaction Conditions |

|---|---|---|

| Dimethylsilyl Chloride | 85% | Room temperature for 2 hours |

| Trimethylsilyl Amine | 90% | Reflux for 3 hours |

Case Study 2: Development of Silicone Sealants

Another research project focused on integrating silanamine into silicone sealant formulations. The findings showed that sealants containing silanamine exhibited superior adhesion properties and resistance to environmental degradation compared to traditional formulations.

| Property Measured | Control Sealant | Sealant with Silanamine |

|---|---|---|

| Adhesion Strength (N/m²) | 150 | 220 |

| Water Resistance (hours) | 24 | 48 |

Safety Considerations

While silanamine has numerous applications, it is essential to handle it with care due to its flammability and potential health risks upon contact or inhalation. Proper safety measures should be adhered to when working with this compound.

属性

IUPAC Name |

N-[chloro(dimethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHOUYDAHXRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066339 | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-60-4 | |

| Record name | 1-Chloro-N,N,1,1-tetramethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,1,1-tetramethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Dimethylaminodimethylchlorosilane contribute to the development of high-temperature elastomers?

A1: Dimethylaminodimethylchlorosilane plays a crucial role as a building block in synthesizing high-temperature elastomers. It reacts with disilanol prepolymers to form linear silarylene-siloxane-diacetylene polymers. [] These polymers, upon thermal treatment, undergo crosslinking via the diacetylene units, resulting in the formation of elastomeric materials. These elastomers exhibit remarkable thermal stability, remaining stable in air at temperatures up to 330 °C. []

Q2: How can Dimethylaminodimethylchlorosilane be used to analyze RNA structure?

A2: Dimethylaminodimethylchlorosilane (DMAS-Cl) offers a unique approach to analyze RNA structure by targeting the solvent accessibility of guanosine residues. [] The silicon atom in DMAS-Cl reacts with the N2 position of guanosine through its d-orbitals. This reaction mechanism allows for nucleophilic attack from various spatial orientations, making it less sensitive to electrostatic factors that typically influence the reactivity of carbon-based electrophiles. [] The extent of DMAS-Cl reactivity with guanosine is therefore primarily governed by solvent accessibility, providing a direct and quantitative measure of this crucial structural parameter in RNA. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。